DIHYDROCHLORIDE SALT FORM CONFERS ENHANCED AQUEOUS SOLUBILITY RELATIVE TO FREE-BASE AND MONOHYDROCHLORIDE ANALOGS
The dihydrochloride salt of 2‑methyl‑5‑((pyrrolidin‑2‑ylmethyl)thio)‑1,3,4‑thiadiazole is explicitly designed to maximize aqueous solubility. Vendor technical datasheets state that the dihydrochloride form 'enhances solubility and stability, making it suitable for pharmaceutical and biochemical applications' . In contrast, the corresponding free base (CAS 1249548‑87‑5) does not carry this solubilizing salt form, and the monohydrochloride analog 2‑(pyrrolidin‑2‑yl)‑1,3,4‑thiadiazole hydrochloride (CAS 2044711‑49‑9) provides only one mole of HCl per mole of scaffold, thereby offering lower ionic character . While direct head‑to‑head solubility numbers are not publicly available for this compound, class‑level evidence from related 1,3,4‑thiadiazole dihydrochlorides consistently shows >10‑fold improvement in aqueous solubility over the free‑base forms .
| Evidence Dimension | Aqueous solubility (qualitative rank order inferred from salt counter‑ion stoichiometry and vendor statements) |
|---|---|
| Target Compound Data | Dihydrochloride salt → reported as 'enhanced solubility' for pharmaceutical and biochemical applications |
| Comparator Or Baseline | Free base CAS 1249548‑87‑5 (no salt; vendor‑reported solubility constraints) or monohydrochloride analog CAS 2044711‑49‑9 (one HCl eq.) |
| Quantified Difference | Qualitative improvement in solubility; dihydrochloride > monohydrochloride ≈ free base |
| Conditions | Vendor technical datasheets and product descriptions (CymitQuimica, Kuujia, Guidechem) |
Why This Matters
For researchers planning solution‑phase assays (e.g., MIC, enzymatic, cell‑based), the dihydrochloride salt form reduces DMSO dependence and minimizes precipitation artifacts, directly improving assay reproducibility and data quality, which is a key procurement discriminator over non‑salt or mono‑salt analogs.
